N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide
Description
N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is a quinazolinone derivative characterized by a 4-oxo-3,4-dihydroquinazolin core substituted at position 2 with a [(benzylcarbamoyl)methyl]sulfanyl group and at position 3 with a benzamide moiety. The sulfanyl group in this compound may enhance binding interactions with biological targets, while the benzamide substituent contributes to lipophilicity and molecular stability.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-21(25-15-17-9-3-1-4-10-17)16-32-24-26-20-14-8-7-13-19(20)23(31)28(24)27-22(30)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPWPSZCOGNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the benzylcarbamoyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Cores
The compound shares its quinazolinone core with derivatives such as 4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide (). Key structural differences include:
- Position 2 substituent : The target compound features a benzylcarbamoyl-methyl sulfanyl group, whereas ’s analog has a 3-acetylphenyl carbamoyl-methyl sulfanyl group. The acetyl group in the latter may introduce additional hydrogen-bonding interactions.
Functional implications :
- The benzyl group in the target compound may improve membrane permeability compared to the acetylphenyl group in ’s analog.
Boron-Containing Benzamide Derivatives ()
Three boron-containing analogs synthesized in share a benzamide backbone but replace the quinazolinone core with boronic ester moieties.
Functional implications :
- The boronic ester group in ’s compounds enables interactions with serine proteases or fungal cell wall components, whereas the quinazolinone core in the target compound may target nucleotide-binding domains (e.g., in kinases).
- The higher melting point of boron analogs suggests stronger crystalline packing forces, possibly due to planar boronic ester groups.
Pyrazole-Benzamide Hybrid ()
The compound N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide () shares a benzamide group but incorporates a pyrazole ring instead of the quinazolinone core. Pyrazole derivatives are known for anti-inflammatory and analgesic activities, diverging from quinazolinone-based mechanisms.
Research Findings and Implications
- Synthetic routes : The target compound’s synthesis likely parallels methods in and , involving carbamoylation and sulfanyl group introduction under reflux conditions .
- Structure-activity relationships : The benzylcarbamoyl sulfanyl group may confer selectivity for cysteine-rich targets (e.g., tyrosine phosphatases), whereas boron analogs () target serine hydrolases.
Biological Activity
N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazoline backbone with a sulfanyl group and a benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 356.44 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinazoline ring followed by the introduction of the sulfanyl and benzamide groups. Common methods include:
- Formation of the Quinazoline Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : The sulfanyl group can be added via nucleophilic substitution reactions.
- Formation of the Benzamide Moiety : This is often accomplished through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). Results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases, leading to reduced cell proliferation.
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups .
- Comparative Studies : In comparative studies with other anticancer agents, this compound demonstrated enhanced efficacy against certain resistant cancer types .
Toxicity Profile
While the compound shows promising biological activity, its toxicity profile is critical for therapeutic applications. Preliminary toxicity assessments in zebrafish embryos indicated that:
- The compound exhibited low toxicity at therapeutic doses.
Q & A
Q. How can researchers optimize the multi-step synthesis of quinazoline derivatives like N-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide?
Methodological Answer: The synthesis involves sequential reactions: (i) formation of the quinazolinone core via cyclization, (ii) introduction of the sulfanyl group via nucleophilic substitution, and (iii) coupling with benzamide derivatives. Key parameters to optimize include:
- Temperature: Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent: Use polar aprotic solvents (e.g., DMF) for sulfanyl group incorporation to enhance nucleophilicity .
- Catalysts: Employ coupling agents like EDCI/HOBt for amide bond formation to improve yields .
- Purity: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and sulfanyl group (δ 3.1–3.5 ppm for SCH) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) to validate the molecular formula .
- IR Spectroscopy: Identify carbonyl stretches (1650–1750 cm) for amide and quinazolinone groups .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Prioritize enzymes like tyrosine kinases or HDACs, given quinazoline’s known affinity .
- Assay Design:
- Use fluorescence-based assays (e.g., Z’-LYTE™) for kinase inhibition, monitoring phosphorylation rates.
- Conduct dose-response curves (0.1–100 µM) to calculate IC values .
- Validate results with Western blotting or ELISA for downstream biomarker analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent Modification:
- Quinazolinone Core: Introduce electron-withdrawing groups (e.g., -NO) at position 6 to enhance electrophilic reactivity .
- Sulfanyl Linker: Replace -SCH- with -SO- to improve metabolic stability .
- Benzamide Moiety: Incorporate para-substituted halogens (e.g., -Cl) to optimize hydrophobic interactions .
- Screening: Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and compare IC values to establish SAR trends .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Orthogonal Assays: Cross-validate enzyme inhibition data with cellular proliferation (MTT) and apoptosis (Annexin V) assays .
- Purity Analysis: Use HPLC-MS to rule out batch-to-batch impurities (>98% purity required) .
- Computational Validation: Perform molecular docking to confirm binding poses align with observed activity .
Q. What computational strategies are effective for predicting binding modes with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the quinazolinone core and kinase ATP-binding pockets .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes .
- Free Energy Calculations: Apply MM-GBSA to predict binding affinities (ΔG) and correlate with experimental IC .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Reaction Exotherms: Use jacketed reactors with precise temperature control (-5°C to 120°C) for sulfanyl group incorporation .
- Solvent Volume Reduction: Optimize solvent-to-substrate ratios (e.g., 5:1 v/w) via DoE (Design of Experiments) .
- Workflow Safety: Conduct hazard analysis (e.g., HAZOP) for large-scale use of reactive intermediates like benzoyl chlorides .
Q. How do functional groups (e.g., sulfanyl, benzamide) influence reactivity in downstream derivatization?
Methodological Answer:
- Sulfanyl Group (-S-): Susceptible to oxidation; use mild oxidizing agents (e.g., HO) to convert to sulfoxide/sulfone derivatives .
- Benzamide (-CONH-): Participate in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl ring diversification .
- Quinazolinone Core: React with Grignard reagents to introduce alkyl/aryl substituents at position 2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
